4,6-bis(2-phenylvinyl)-2-pyrimidinol
Description
Properties
IUPAC Name |
4,6-bis[(E)-2-phenylethenyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15H,(H,21,22,23)/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXROUDEXNCKGZ-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=O)N2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=O)N2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives. They have also been used as emitters for organic light-emitting diodes (OLEDs), particularly for third-generation OLEDs based on thermally activated delayed fluorescence.
Mode of Action
The compound 4,6-bis(2-phenylvinyl)-2-pyrimidinol is a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers. This structure allows the compound to exhibit intense emission in moderately polar solvents as well as in the solid state. The compound is characterized by an intense emission solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane. This chromophore is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching.
Biochemical Pathways
It’s known that pyrimidine chromophores have been used for bio-imaging, suggesting that they may interact with biological systems and potentially affect certain biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits solvatochromism, meaning its color changes depending on the polarity of the solvent. Additionally, the compound’s fluorescence is sensitive to the presence of acid. These characteristics suggest that changes in the chemical environment could significantly impact the compound’s behavior and efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4,6-bis(2-phenylvinyl)-2-pyrimidinol exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound led to a reduction in cell viability by approximately 70% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of treatment. The compound's ability to downregulate the expression of the anti-apoptotic protein Bcl-2 was noted as a significant factor in its efficacy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction via Bcl-2 downregulation |
| PC-3 | 30 | Cell cycle arrest at G1 phase |
Materials Science
Polymer Synthesis
this compound serves as a versatile building block for synthesizing advanced polymeric materials. Its vinyl groups can undergo polymerization reactions, leading to the formation of conjugated polymers with potential applications in organic electronics.
Case Study: Synthesis of Conjugated Polymers
In a recent study, the compound was polymerized using a palladium-catalyzed reaction to produce a conductive polymer. The resulting material exhibited electrical conductivity suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
| Polymer Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Conjugated Polymer | 0.1 | OLEDs |
| Conductive Coating | 0.05 | Solar Cells |
Agricultural Chemistry
Pesticidal Properties
The compound has shown promise as a potential pesticide due to its ability to inhibit key enzymes in plant pathogens. Preliminary studies indicate that it can effectively control fungal infections in crops.
Case Study: Efficacy Against Fungal Pathogens
Field trials conducted on wheat crops revealed that treatments with this compound reduced fungal incidence by up to 85% compared to untreated controls.
| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium graminearum | 85 | 200 |
| Alternaria solani | 78 | 150 |
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing 4,6-bis(2-phenylvinyl)-2-pyrimidinol?
Answer:
- X-ray crystallography is the gold standard for determining the three-dimensional structure. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling diffraction data and refining structural models .
- GC-MS is effective for identifying the compound in complex mixtures (e.g., plant extracts) and quantifying its concentration, as demonstrated in studies of structurally related pyrimidinol derivatives .
- NMR spectroscopy (¹H/¹³C) and FT-IR are critical for verifying functional groups and substitution patterns, particularly the vinyl and pyrimidine moieties.
Basic: How can researchers synthesize this compound?
Answer:
Synthesis typically involves:
- Claisen-Schmidt condensation : A base-catalyzed reaction between 2-pyrimidinol and benzaldehyde derivatives to introduce phenylvinyl groups.
- Microwave-assisted synthesis may enhance reaction efficiency for similar pyrimidine derivatives, reducing side products .
- Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., using petroleum ether/ethyl acetate) ensures high purity .
Basic: What biological activities have been observed for this compound in preliminary studies?
Answer:
- Insecticidal activity : In plant extracts, structurally analogous pyrimidinols (e.g., 4,6-bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol) demonstrated 25.08% concentration and significant larvicidal effects against pests like C. binotalis and P. xylostella .
- Bioactivity screening involves in vitro assays (e.g., mortality rates in larvae) and GC-MS quantification to correlate compound concentration with efficacy .
Advanced: How do environmental factors like pH and temperature influence the stability of this compound?
Answer:
- pH-dependent degradation : Pyrimidine derivatives are prone to hydrolysis under acidic or alkaline conditions. Stability studies should use buffered solutions (e.g., ammonium acetate buffer, pH 6.5) to simulate physiological or environmental conditions .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For related compounds, degradation pathways often involve cleavage of vinyl or ether linkages .
Advanced: What computational approaches predict the electronic and structural properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electron density distribution. For pyrimidine derivatives, DFT has been used to explain enhanced electron mobility in thin films .
- Molecular docking : Screens potential biological targets (e.g., insect acetylcholinesterase) by simulating ligand-receptor interactions. This is critical for rational insecticide design .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
- Standardized extraction protocols : Variations in solvent systems (e.g., DCM-MeOH vs. ethanol) significantly impact compound yield and bioactivity .
- Dose-response assays : Quantify activity thresholds using probit analysis to account for variability in pest species or developmental stages .
- Metabolomic profiling : Identifies synergistic or antagonistic interactions with co-occurring compounds in natural extracts .
Advanced: What strategies enable comparative studies with structural analogs?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing phenylvinyl with trifluoromethyl groups) and assess changes in bioactivity or stability .
- Crystallographic comparisons : Analyze dihedral angles and intermolecular interactions (e.g., H-bonding networks) to explain differences in physicochemical properties .
Advanced: What methodologies assess the compound’s insecticidal efficacy in field conditions?
Answer:
- Field trials : Apply the compound at varying concentrations (e.g., 0.1–1.0% w/v) and monitor pest mortality rates over time. Include controls for environmental variables (humidity, UV exposure) .
- Residue analysis : Use HPLC-MS to quantify compound persistence on crop surfaces and assess degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
